Comparative H1 Receptor Binding Affinity: Antazoline Phosphate vs. Alternative First-Generation Antihistamines
Antazoline binds to human recombinant H1 receptors with a Ki of 38.4 nM. This affinity places it as a moderate-potency antagonist when compared to other first-generation antihistamines. For reference, chlorpheniramine exhibits an IC50 of 36 nM (similar potency), whereas diphenhydramine is significantly weaker with an IC50 of 1460 nM. Conversely, antazoline is substantially less potent than second-generation comparators such as cetirizine (Ki = 6 nM) or emedastine (Ki = 1.3 nM) [1]. This intermediate affinity profile is critical for applications where complete receptor saturation is undesirable or where a balanced safety/efficacy ratio is required.
| Evidence Dimension | Histamine H1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 38.4 nM (Antazoline) |
| Comparator Or Baseline | Chlorpheniramine: IC50 = 36 nM; Diphenhydramine: IC50 = 1460 nM; Cetirizine: Ki = 6 nM; Emedastine: Ki = 1.3 nM |
| Quantified Difference | Antazoline is ~38-fold more potent than diphenhydramine but ~6-fold less potent than cetirizine. |
| Conditions | Human recombinant H1 receptor cell membrane binding assays; data compiled from Therapeutic Target Database (TTD) and primary literature. |
Why This Matters
Procurement decisions must consider the intended experimental model; antazoline offers a distinct intermediate affinity window that avoids the extreme potency of modern antihistamines, which can obscure nuanced physiological responses.
- [1] Therapeutic Target Database (TTD). Target Validation: Histamine H1 receptor (H1R) - Comparative IC50/Ki Values for Antazoline, Chlorpheniramine, Diphenhydramine, Cetirizine, Emedastine. Accessed 2026. View Source
